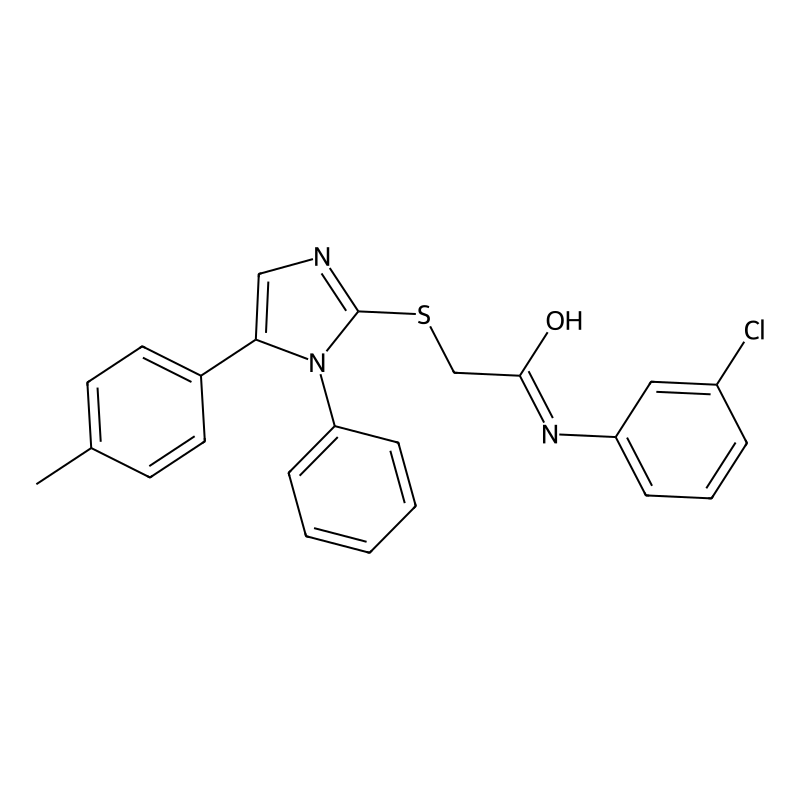

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by a complex structure that includes a chlorophenyl group, an imidazole ring, and a thioacetamide moiety. The presence of both the phenyl and p-tolyl substituents on the imidazole ring contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated area.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield amines or alcohols when treated with reducing agents like lithium aluminum hydride.

- Substitution: The chlorophenyl group is reactive and can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Research indicates that N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant biological activities. It has been investigated for:

- Antimicrobial properties: The compound shows potential in inhibiting the growth of various bacteria and fungi.

- Anticancer effects: Studies suggest it may have cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

The compound's mechanism of action may involve binding to specific enzymes or receptors, disrupting cellular processes critical for pathogen survival or cancer cell proliferation.

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

- Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

- Introduction of the Thioacetamide Group: This step involves reacting the imidazole derivative with thioacetic acid under controlled conditions.

- Chlorophenyl Group Addition: The final step incorporates the chlorophenyl moiety, often through nucleophilic substitution reactions.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications across various fields:

- Medicinal Chemistry: It is explored as a potential therapeutic agent for treating infections and cancer.

- Material Science: The compound can be used in developing new materials with specific properties due to its unique chemical structure.

- Catalysis: It serves as a catalyst in certain industrial processes, facilitating

Studies on interaction mechanisms reveal that N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- DNA Interaction: It might modulate gene expression by interacting with DNA, affecting transcriptional activity .

These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in drug development.

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | Contains o-tolyl instead of phenyl | Different substitution pattern affects reactivity |

| N-(3-chlorophenyl)-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | Different arrangement of tolyl groups | May exhibit different biological activities |

| N-(4-chlorophenyl)-2-thioacetamide | Lacks imidazole ring | Simpler structure likely leads to different properties |

The uniqueness of N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties not found in simpler analogs .